Superior Anti-Staphylococcal Potency of (-)-Mycousnine Versus (+)-Usnic Acid in a Direct Head-to-Head MIC Panel
In a direct head-to-head antibacterial panel assaying five usnic acid congeners under identical conditions, (-)-mycousnine (compound 3) exhibited an MIC of 4 μg/mL against Staphylococcus aureus ATCC 6538, representing a 4-fold greater potency than (+)-usnic acid (compound 5, MIC 16 μg/mL) [1]. Against Bacillus subtilis ATCC 6633, the potency rank order reversed: (+)-usnic acid was superior (MIC 2 μg/mL vs. 4 μg/mL for (-)-mycousnine). Both compounds were equipotent against Kocuria rhizophila ATCC 9341 (MIC 8 μg/mL) and inactive against all three tested Gram-negative strains (E. coli ATCC 11775, S. typhimurium ATCC 14208, K. pneumoniae ATCC 4352; all MIC >128 μg/mL) [1]. (-)-Placodiolic acid (compound 4) displayed an MIC profile identical to (-)-mycousnine across all six strains, while mycousfurans A and B (compounds 1 and 2) were substantially weaker, with S. aureus MICs of 32 μg/mL each [1].
| Evidence Dimension | Antibacterial potency against S. aureus ATCC 6538 (MIC) |
|---|---|
| Target Compound Data | (-)-Mycousnine: MIC = 4 μg/mL |
| Comparator Or Baseline | (+)-Usnic acid: MIC = 16 μg/mL; (-)-Placodiolic acid: MIC = 4 μg/mL; Mycousfuran A: MIC = 32 μg/mL; Mycousfuran B: MIC = 32 μg/mL |
| Quantified Difference | (-)-Mycousnine is 4-fold more potent than (+)-usnic acid against S. aureus; equipotent to (-)-placodiolic acid; 8-fold more potent than mycousfurans A and B |
| Conditions | Broth microdilution, MHB medium, 37°C, 24 h incubation, triplicate testing with vancomycin and ampicillin as positive controls |
Why This Matters
For screening programs targeting S. aureus, (-)-mycousnine provides a 4-fold potency advantage over the widely available (+)-usnic acid, directly impacting hit-rate calculations and lead prioritization.
- [1] Lee J, Kim GJ, Nam JW, et al. Mycousfurans A and B, Antibacterial Usnic Acid Congeners from the Fungus Mycosphaerella sp., Isolated from a Marine Sediment. Mar Drugs. 2019;17(7):422. doi:10.3390/md17070422 View Source
